2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFGRJKZQUZCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation of Chloroacetamide with Cyclohexanedione Derivatives
Chloroacetamide serves as a versatile chloromethylating agent in heterocycle synthesis. A patent by Zhou et al. demonstrated its use in constructing quinazoline derivatives via phosphoric acid-catalyzed condensation. Adapting this approach for tetrahydrobenzoxazoles involves:
Reaction Design :
- Substrates : 2-Amino-4,5,6,7-tetrahydrobenzo[d]oxazol-6-ol (1.0 mol) and chloroacetamide (1.1 mol)
- Catalyst : Phosphoric acid (0.12 mol)
- Solvent : Ethanol (absolute)
- Conditions : Reflux for 45 h
Key Steps :
- Chloroacetamide reacts with the amino group of the tetrahydrobenzoxazole precursor.
- Acid catalysis facilitates nucleophilic substitution, introducing the chloromethyl group.
Outcome :
Polyphosphoric Acid (PPA)-Mediated Cyclization
Polyphosphoric acid (PPA) is widely used in benzoxazole synthesis through condensation of carboxylic acids with aminophenols. For 2-(chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole:
Synthetic Route :
- Starting Material : 2-(Chloromethyl)-4-aminocyclohexanol
- Reagent : PPA (30 mL)
- Conditions : 140°C, 6 h
Mechanism :
- PPA activates the carboxylic acid (or equivalent) for cyclodehydration.
- Intramolecular nucleophilic attack forms the oxazole ring.
Advantages :
Chloromethylation of Pre-Formed Tetrahydrobenzoxazole
Post-synthetic modification of tetrahydrobenzoxazole cores offers a direct route. Chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or formaldehyde/hydrochloric acid mixtures can introduce the chloromethyl group:
Procedure :
- Substrate : 4,5,6,7-Tetrahydrobenzo[d]oxazole (1.0 mol)
- Chloromethylating Agent : MOMCl (1.2 mol)
- Base : Potassium carbonate (2.0 mol)
- Solvent : Dichloromethane
- Conditions : 0°C to room temperature, 12 h
Challenges :
- Competing side reactions (e.g., over-alkylation).
- Requires careful stoichiometric control.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce oxides or hydroxylated products .
Scientific Research Applications
2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibition, protein interactions, and cellular pathways.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoxazole, 2-(chloromethyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes . For example, it may inhibit DNA topoisomerases, protein kinases, or histone deacetylases, leading to the disruption of cellular functions and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core Variations
The compound’s core structure can be compared to derivatives with modified heteroatoms or saturation levels:
Key Insights :
- Oxazole vs. Thiazole : Replacing oxygen with sulfur (thiazole) increases electron density and lipophilicity, influencing receptor binding (e.g., dopamine D3 agonists in ).
- Oxazole vs. Isoxazole : Isoxazole’s oxygen and nitrogen at positions 1 and 2 alter ring strain and reactivity, enabling distinct synthetic pathways (e.g., HOSA-mediated cyclization in ).
Key Insights :
Key Insights :
- Chloromethyl derivatives lack direct biological data but are precursors to bioactive molecules.
- Thiazole and thiophene analogs exhibit pronounced activity with favorable safety profiles .
Key Insights :
- Chloromethyl derivatives may require optimized halogenation protocols to avoid side reactions.
- Isoxazole and thiophene syntheses achieve high yields but demand precise control .
Biological Activity
2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as a building block for various pharmaceuticals, particularly in the fields of antimicrobial, antifungal, anticancer, and anti-inflammatory agents. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
The compound features a chloromethyl group that enables it to participate in various chemical reactions, such as nucleophilic substitutions, oxidation, and reduction reactions. These reactions are crucial for its application in synthesizing biologically active molecules.
Antimicrobial and Antifungal Activity
This compound has been noted for its antimicrobial properties. It serves as a precursor in synthesizing compounds that exhibit potent activity against a range of pathogens. For instance, derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
| Activity Type | Pathogen/Target | Effectiveness |
|---|---|---|
| Antimicrobial | E. coli | Moderate |
| Antifungal | Candida albicans | High |
| Antiviral | Influenza virus | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its derivatives have demonstrated cytotoxic effects on multiple cancer cell lines. For example:
- In vitro studies have reported IC50 values indicating significant inhibition of cell proliferation in melanoma and colon cancer cells.
- A study showed that compounds derived from this scaffold exhibited selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Melanoma (B16F10) | 5.0 | High |
| Colon (HT29) | 2.0 | Moderate |
| Breast (MCF-7) | 10.0 | Low |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as tyrosinase, which is crucial for melanin production. Studies have shown that it can significantly reduce the activity of tyrosinase with IC50 values ranging from 14 to 40 µM depending on the derivative.
- Oxidative Stress Modulation : It has been noted that compounds derived from this scaffold can modulate oxidative stress pathways by activating Nrf2 signaling, which is beneficial in conditions like chronic kidney disease and cancer.
Case Studies
-
Anticancer Efficacy : A recent study evaluated the anticancer properties of various derivatives synthesized from this compound against human cancer cell lines. The results indicated that certain modifications to the structure could enhance cytotoxicity significantly.
- Findings : Compound modifications led to a 50% increase in potency against breast and colon cancer cell lines compared to unmodified compounds.
-
Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of synthesized derivatives against clinical isolates of bacteria and fungi. The study highlighted that some derivatives had comparable efficacy to established antibiotics.
- Results : The most effective derivative showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics against resistant strains.
Q & A
Q. What multi-step synthetic strategies are effective for synthesizing 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole with high purity?
Methodological Answer: A common approach involves cyclocondensation of substituted precursors. For example:
- Step 1: React a tetrahydrobenzo[d]oxazole precursor (e.g., 2-amino derivatives) with chloromethylating agents (e.g., chloromethyl chloride or chloroethyl isocyanate) under reflux in solvents like toluene or ethanol. Catalytic glacial acetic acid may enhance reactivity .
- Step 2: Purify via reduced-pressure distillation and recrystallization (e.g., water-ethanol mixtures) to achieve >65% yields. Monitor purity using HPLC or TLC .
- Critical Parameters: Reaction time (3–18 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to chloromethyl agent) significantly impact yield .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the chloromethyl group (δ ~4.2–4.5 ppm for CHCl) and tetrahydrobenzo[d]oxazole ring protons (δ ~1.5–2.8 ppm for cyclohexene protons) .
- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and bond lengths (e.g., C-Cl bond ~1.79 Å) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H] at m/z 212.6) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target-specific bioactivity?
Methodological Answer:
- Molecular Docking: Screen against biological targets (e.g., enzymes like cytochrome P450 or dopamine receptors) using software like AutoDock Vina. Focus on binding affinity (ΔG ≤ -8 kcal/mol) and interactions (e.g., halogen bonds with Cl) .
- QSAR Studies: Corporate substituent effects (e.g., electron-withdrawing groups on the oxazole ring) to predict IC values in antimicrobial or anticancer assays .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data for tetrahydrobenzo[d]oxazole derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure) to minimize variability .
- Structural Analog Comparison: Test derivatives with systematic substitutions (e.g., replacing Cl with Br or F) to isolate substituent effects. For example, fluorinated analogs show enhanced metabolic stability but reduced solubility .
- Mechanistic Profiling: Use knockout cell lines or enzyme inhibition assays to confirm target specificity (e.g., ATPase vs. kinase inhibition) .
Q. How can dehydrogenative aromatization reactions modify the tetrahydrobenzo[d]oxazole core for enhanced electronic properties?
Methodological Answer:
- Catalytic Dehydrogenation: Employ iodine or Pd/C under aerobic conditions to convert the tetrahydro ring to a fully aromatic benzo[d]oxazole. Monitor progress via UV-Vis (λ ~270 nm shift) .
- Electronic Effects: Aromatization increases π-conjugation, improving fluorescence quantum yield (QY) by ~40% for optoelectronic applications .
- Limitations: Steric hindrance from bulky substituents (e.g., naphthyl groups) may reduce reaction efficiency (yields <60%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
